1-(5-Bromofuran-2-carbonyl)azetidin-3-ol is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of azetidines, which are four-membered saturated heterocycles containing nitrogen. The presence of the bromofuran moiety contributes to its biological activity, making it a subject of interest for research and development.
This compound is derived from 5-bromofuran-2-carboxylic acid, which undergoes various synthetic transformations to yield the final product. It is classified under organic compounds, specifically as an azetidine derivative with a carbonyl group attached to the furan ring. The molecular formula for 1-(5-bromofuran-2-carbonyl)azetidin-3-ol is , and it has a molecular weight of approximately 284.1 g/mol.
The synthesis of 1-(5-bromofuran-2-carbonyl)azetidin-3-ol typically involves several key steps:
The molecular structure of 1-(5-bromofuran-2-carbonyl)azetidin-3-ol features:
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.1 g/mol |
| SMILES | C1CC(NC(=O)C2=C(C=C(C=C2Br)O)C1)N |
| InChI Key | [Specific InChI Key] |
1-(5-Bromofuran-2-carbonyl)azetidin-3-ol can participate in various chemical reactions:
The mechanism of action for compounds like 1-(5-bromofuran-2-carbonyl)azetidin-3-ol typically involves interaction with biological targets such as enzymes or receptors. For instance, the compound may inhibit specific protein kinases or other enzymes involved in disease pathways:
The physical properties of 1-(5-bromofuran-2-carbonyl)azetidin-3-ol include:
Chemical properties include:
1-(5-Bromofuran-2-carbonyl)azetidin-3-ol has potential applications in various fields:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5